7-(2-chloro-6-fluorophenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one
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Overview
Description
7-(2-Chloro-6-fluorophenyl)-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains a thienopyridine core, which is a fused bicyclic system consisting of a thiophene ring and a pyridine ring. The presence of chlorine and fluorine atoms on the phenyl ring further enhances its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-chloro-6-fluorophenyl)-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thienopyridine Core: This step involves the cyclization of a suitable precursor, such as 2-aminothiophene, with a pyridine derivative under acidic or basic conditions.
Introduction of the Phenyl Ring: The phenyl ring with chlorine and fluorine substituents is introduced through a coupling reaction, such as Suzuki-Miyaura coupling, using appropriate boronic acids and palladium catalysts.
Final Cyclization and Functionalization: The final step involves cyclization and functionalization to obtain the desired compound, often using reagents like phosphorus oxychloride (POCl3) or other dehydrating agents.
Industrial Production Methods
Industrial production of 7-(2-chloro-6-fluorophenyl)-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the pyridine ring, converting it to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the halogen atoms.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 7-(2-chloro-6-fluorophenyl)-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one is largely dependent on its interaction with specific molecular targets. The compound can interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity and affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
7-(2-Chloro-6-fluorophenyl)-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one: Unique due to the presence of both chlorine and fluorine atoms on the phenyl ring.
7-(2-Chlorophenyl)-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one: Lacks the fluorine atom, which may affect its reactivity and biological activity.
7-(2-Fluorophenyl)-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one: Lacks the chlorine atom, leading to different chemical and biological properties.
Uniqueness
The presence of both chlorine and fluorine atoms on the phenyl ring of 7-(2-chloro-6-fluorophenyl)-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one enhances its chemical reactivity and potential biological activity compared to similar compounds with only one halogen substituent. This dual substitution can lead to unique interactions with molecular targets and distinct pharmacological profiles.
Properties
Molecular Formula |
C13H9ClFNOS |
---|---|
Molecular Weight |
281.73 g/mol |
IUPAC Name |
7-(2-chloro-6-fluorophenyl)-6,7-dihydro-4H-thieno[3,2-b]pyridin-5-one |
InChI |
InChI=1S/C13H9ClFNOS/c14-8-2-1-3-9(15)12(8)7-6-11(17)16-10-4-5-18-13(7)10/h1-5,7H,6H2,(H,16,17) |
InChI Key |
OQAOGYQDLNPPRS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(C=CS2)NC1=O)C3=C(C=CC=C3Cl)F |
Origin of Product |
United States |
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